5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine
Overview
Description
The compound “5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of different substituents like chlorophenyl, ethyl, hydroxy, and imino groups can significantly alter the properties and reactivity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted with chlorophenyl, ethyl, hydroxy, and imino groups. The exact structure and conformation would depend on the specific positions of these substituents on the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could participate in various chemical reactions. The reactivity would be influenced by the electron-withdrawing or electron-donating nature of the substituents. For instance, the chlorophenyl group is a deactivating, meta-directing group, meaning it decreases the reactivity of the compound and directs electrophilic aromatic substitution reactions to occur at the meta position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature and position of its substituents. For example, the presence of the polar hydroxy and imino groups could enhance the compound’s water solubility. The chlorophenyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis and Derivatives
A series of derivatives including 2-substituted 3-aryl pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized through an aza-Wittig reaction, involving iminophosphorane reacting with 4-chlorophenyl isocyanate, demonstrating the chemical versatility of similar compounds in organic synthesis (Liu, He, Ren, & Ding, 2006).
Antimicrobial and Anticancer Activities
Novel pyrazole derivatives containing the 4-chlorophenyl group, similar in structure to the subject compound, exhibited significant antimicrobial and anticancer activities, highlighting the potential biomedical applications of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines, another class of compounds with a chlorophenyl group, showed effective molluscicidal properties, indicating their potential use in controlling schistosomiasis by targeting the snail hosts (El-bayouki & Basyouni, 1988).
Antiallergy Activity
[1,3,4]Thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives, structurally related to the query compound, showed promising antiallergic activities, suggesting their potential in developing new antiallergy medications (Suzuki et al., 1992).
Structural Analysis
The crystal structure and biological activity of a compound closely related to 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine were investigated, providing insights into its potential anticancer properties and its interaction mechanism at the molecular level (Lu Jiu-fu et al., 2015).
Future Directions
The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Computational methods could also be used to predict its properties and potential uses .
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-2-9-10(7-3-5-8(13)6-4-7)11(14)17(18)12(15)16-9/h3-6,15,18H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERYRMYNXJFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=N)N(C(=C1C2=CC=C(C=C2)Cl)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919859 | |
Record name | 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91284-15-0 | |
Record name | 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, 3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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